Lipophilicity Differentiation for Membrane Permeability
The 4,7,8-trimethyl isomer exhibits a computed XLogP3 of 3.4, reflecting its distinct methyl topology compared to the 2,4,8-isomer, which has a reported LogP of 2.8 . This 0.6 log unit difference corresponds to an approximately 4-fold higher partition coefficient, indicating significantly greater lipophilicity for the 4,7,8-substitution pattern . The 7,8-dimethyl arrangement on the aromatic ring creates a more hydrophobic surface area than the 2,4,8 pattern, which distributes methyl groups across both rings .
| Evidence Dimension | Lipophilicity (XLogP3 / LogP) |
|---|---|
| Target Compound Data | XLogP3 = 3.4 |
| Comparator Or Baseline | 2,4,8-Trimethyl-1,2,3,4-tetrahydroquinoline: LogP = 2.8 |
| Quantified Difference | ΔLogP = +0.6 (approximately 4-fold higher partition coefficient) |
| Conditions | Computed values (XLogP3 algorithm for target; experimental/vendor-reported LogP for comparator) |
Why This Matters
Higher lipophilicity favors membrane penetration and hydrophobic pocket binding, making the 4,7,8-isomer preferable for targets requiring increased passive permeability or engagement with lipid-rich environments.
